molecular formula C14H11ClFIN2O2 B13002258 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide

Katalognummer: B13002258
Molekulargewicht: 420.60 g/mol
InChI-Schlüssel: QDAZYDQVGZCXQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and iodo substituents, which contribute to its distinctive reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Ether: The reaction begins with the formation of the benzyl ether by reacting 2-chloro-4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions.

    Iodination: The next step involves the iodination of the aromatic ring using iodine and a suitable oxidizing agent.

    Hydrazide Formation: Finally, the hydrazide group is introduced by reacting the iodinated benzyl ether with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro, fluoro, and iodo substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique substituents allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid

Uniqueness

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide is unique due to the presence of the iodo substituent, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Eigenschaften

Molekularformel

C14H11ClFIN2O2

Molekulargewicht

420.60 g/mol

IUPAC-Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-iodobenzohydrazide

InChI

InChI=1S/C14H11ClFIN2O2/c15-11-6-10(16)3-1-9(11)7-21-13-4-2-8(5-12(13)17)14(20)19-18/h1-6H,7,18H2,(H,19,20)

InChI-Schlüssel

QDAZYDQVGZCXQN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)NN)I)OCC2=C(C=C(C=C2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.